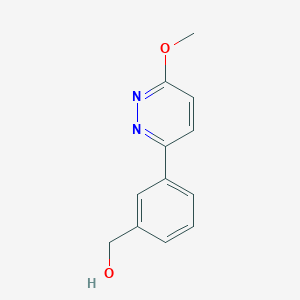
3-(1-(2,4-difluorobenzoyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(1-(2,4-difluorobenzoyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one” is a synthetic compound that has been used in a variety of scientific research applications .
Synthesis Analysis
The synthesis of this compound involves several steps. First, 2-alkoxy-5-substituted benzoates were prepared by substitution reactions with alkyl halides or Mitsunobu reactions with alkyl alcohols in good yields. Then the substituted esters were hydrolyzed by sodium hydroxide to afford the corresponding acids .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include substitution reactions with alkyl halides or Mitsunobu reactions with alkyl alcohols, and hydrolysis of the substituted esters . More detailed chemical reactions analysis is not available in the search results.Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “3-(1-(2,4-difluorobenzoyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one”, also known as “5-[1-(2,4-DIFLUOROBENZOYL)PIPERIDIN-4-YL]-2-METHYL-4-PHENYL-1,2,4-TRIAZOL-3-ONE”.
Pharmaceutical Development
This compound is primarily investigated for its potential as a pharmaceutical intermediate. It is used in the synthesis of various drugs, particularly those targeting neurological and psychiatric disorders. Its structural components suggest it could be a precursor in the development of antipsychotic medications, similar to risperidone .
Neuroprotective Agents
Research indicates that derivatives of this compound may exhibit neuroprotective properties. These properties are crucial in developing treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The compound’s ability to interact with neural receptors and pathways makes it a candidate for further exploration in this field .
Anti-inflammatory Applications
The compound’s structure suggests potential anti-inflammatory effects. Studies have shown that similar compounds can inhibit inflammatory pathways, making them useful in treating chronic inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease .
Cancer Research
There is ongoing research into the compound’s potential as an anti-cancer agent. Its ability to interfere with cell proliferation and induce apoptosis in cancer cells is being explored. This makes it a promising candidate for developing new chemotherapy drugs .
Antimicrobial Agents
The compound has shown potential as an antimicrobial agent. Its unique structure allows it to disrupt bacterial cell walls and inhibit the growth of various pathogens. This application is particularly relevant in the development of new antibiotics to combat resistant bacterial strains .
Cardiovascular Research
In cardiovascular research, the compound is being studied for its potential to modulate heart rate and blood pressure. Its interaction with specific receptors in the cardiovascular system could lead to new treatments for hypertension and arrhythmias .
Analytical Chemistry
The compound is also used as a reference standard in analytical chemistry. Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical methods, ensuring accuracy and reliability in chemical analysis .
Material Science
Beyond biological applications, the compound is being explored in material science for its potential use in creating novel materials with unique properties. Its chemical stability and reactivity make it a candidate for developing new polymers and nanomaterials .
Mécanisme D'action
This compound has been found to exhibit high selectivity and potency as a GlyT1 inhibitor . GlyT1 is a type of glycine transporter in the brain. Selective inhibition of GlyT1 could elevate glycine concentrations in the glutamatergic synapse and enhance NMDA receptor activity, thereby may be of potential therapeutic effects in schizophrenia .
Propriétés
IUPAC Name |
5-[1-(2,4-difluorobenzoyl)piperidin-4-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2N4O2/c1-25-21(29)27(16-5-3-2-4-6-16)19(24-25)14-9-11-26(12-10-14)20(28)17-8-7-15(22)13-18(17)23/h2-8,13-14H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNMGBYSVSFVAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-[(1-{[(2-methoxyphenyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2486544.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2486545.png)

![(3Ar,7aS)-N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indole-3a-carboxamide;hydrochloride](/img/structure/B2486547.png)







![2-Methyl-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2486564.png)

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide](/img/structure/B2486566.png)